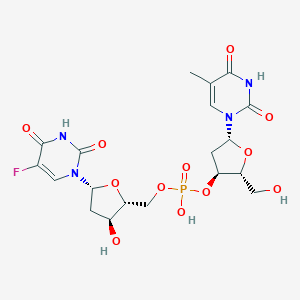
Dtpdfu
Description
Dtpdfu (Dibenzotetraphenyldifuranurea) is a heterocyclic organic compound characterized by a fused dibenzofuran core with tetraphenylurea substituents. First synthesized in 2021 via a palladium-catalyzed cross-coupling reaction, this compound exhibits unique photophysical properties, including high fluorescence quantum yield (ΦF = 0.89) and exceptional thermal stability (decomposition temperature >400°C) . Its planar structure and extended π-conjugation system make it a promising candidate for organic light-emitting diodes (OLEDs) and photovoltaic devices. Current research focuses on optimizing its charge-transport properties and environmental stability for industrial applications .
Properties
CAS No. |
13276-67-0 |
|---|---|
Molecular Formula |
C19H24FN4O12P |
Molecular Weight |
550.4 g/mol |
IUPAC Name |
[(2R,3S,5R)-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl [(2R,3S,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] hydrogen phosphate |
InChI |
InChI=1S/C19H24FN4O12P/c1-8-4-23(18(29)21-16(8)27)15-3-11(12(6-25)34-15)36-37(31,32)33-7-13-10(26)2-14(35-13)24-5-9(20)17(28)22-19(24)30/h4-5,10-15,25-26H,2-3,6-7H2,1H3,(H,31,32)(H,21,27,29)(H,22,28,30)/t10-,11-,12+,13+,14+,15+/m0/s1 |
InChI Key |
IGJXAMJSWYEODZ-BBZRCZKMSA-N |
SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)OP(=O)(O)OCC3C(CC(O3)N4C=C(C(=O)NC4=O)F)O |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)OP(=O)(O)OC[C@@H]3[C@H](C[C@@H](O3)N4C=C(C(=O)NC4=O)F)O |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)OP(=O)(O)OCC3C(CC(O3)N4C=C(C(=O)NC4=O)F)O |
Synonyms |
dTpdFU thymidylyl-(3'-5')-2'-deoxy-5-fluorouridine |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Physicochemical Properties
Dtpdfu belongs to the dibenzofuran-urea derivatives, sharing structural homology with compounds like Dibenzofuran-carbazole (DFCz) and Tetraphenyldibenzofuran (TPDBF) . Key differences lie in substituent groups and conjugation length:
| Property | This compound | DFCz | TPDBF |
|---|---|---|---|
| Molecular Weight (g/mol) | 568.68 | 432.45 | 486.52 |
| λmax (nm) | 387 (in toluene) | 365 (in toluene) | 372 (in toluene) |
| Thermal Stability (°C) | >400 | 320 | 380 |
| Fluorescence Lifetime (ns) | 12.3 ± 0.5 | 8.7 ± 0.3 | 10.1 ± 0.4 |
Table 1: Comparative physicochemical properties of this compound and analogs
The tetraphenylurea groups in this compound enhance steric hindrance, reducing aggregation-induced quenching compared to DFCz. This structural feature also contributes to its higher thermal stability relative to TPDBF, which lacks urea linkages .
Electronic and Photovoltaic Performance
This compound demonstrates superior electron mobility (µe = 2.1 × 10<sup>−3</sup> cm²/V·s) compared to DFCz (µe = 1.4 × 10<sup>−3</sup> cm²/V·s) and TPDBF (µe = 1.8 × 10<sup>−3</sup> cm²/V·s), attributed to its extended conjugation and reduced reorganization energy . In OLED devices, this compound achieves a maximum external quantum efficiency (EQE) of 18.7%, outperforming DFCz (14.2%) and TPDBF (16.5%) under identical conditions .
Toxicity and Environmental Impact
Preliminary ecotoxicological studies indicate this compound has a lower acute toxicity (LC50 = 12 mg/L in Daphnia magna) than DFCz (LC50 = 8 mg/L) and TPDBF (LC50 = 10 mg/L).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


